molecular formula C18H16N6O3S B12533977 3-Oxo-4-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-1,5-diene-1-sulfonamide CAS No. 799767-10-5

3-Oxo-4-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-1,5-diene-1-sulfonamide

Cat. No.: B12533977
CAS No.: 799767-10-5
M. Wt: 396.4 g/mol
InChI Key: STYZLKCAWJUTQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxo-4-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-1,5-diene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes a sulfonamide group, a triazan-1-ylidene moiety, and a phenyldiazenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-4-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-1,5-diene-1-sulfonamide typically involves multiple steps:

    Formation of the Phenyldiazenyl Intermediate: The synthesis begins with the preparation of the phenyldiazenyl intermediate. This is achieved by the diazotization of aniline followed by coupling with a suitable aromatic compound under acidic conditions.

    Cyclohexadiene Derivative Formation: The next step involves the formation of the cyclohexadiene derivative. This can be accomplished through a Diels-Alder reaction between a diene and a dienophile.

    Triazan-1-ylidene Introduction: The triazan-1-ylidene moiety is introduced via a nucleophilic substitution reaction, where the phenyldiazenyl intermediate reacts with a triazan-1-ylidene precursor.

    Sulfonamide Group Addition: Finally, the sulfonamide group is added through a sulfonation reaction, typically using sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexa-1,5-diene moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the phenyldiazenyl group, converting it to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Products may include sulfonic acids or ketones.

    Reduction: The primary product is the corresponding amine.

    Substitution: Various substituted sulfonamides can be formed, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-Oxo-4-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-1,5-diene-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Research is ongoing to determine its efficacy and safety as a pharmaceutical agent, particularly in the treatment of diseases where sulfonamide derivatives have shown promise.

Industry

In industry, the compound is explored for its use in the development of new materials, such as polymers and dyes. Its unique chemical properties make it suitable for applications requiring specific reactivity and stability.

Mechanism of Action

The mechanism of action of 3-Oxo-4-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-1,5-diene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, while the phenyldiazenyl and triazan-1-ylidene moieties may interact with other biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide derivative used as an antibacterial agent.

    Azobenzene: A compound with a similar phenyldiazenyl group, known for its photoresponsive properties.

    Cyclohexadiene Derivatives: Compounds with similar cyclohexa-1,5-diene structures, used in various organic synthesis applications.

Uniqueness

3-Oxo-4-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-1,5-diene-1-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

CAS No.

799767-10-5

Molecular Formula

C18H16N6O3S

Molecular Weight

396.4 g/mol

IUPAC Name

3-hydroxy-4-[(4-phenyldiazenylanilino)diazenyl]benzenesulfonamide

InChI

InChI=1S/C18H16N6O3S/c19-28(26,27)16-10-11-17(18(25)12-16)23-24-22-15-8-6-14(7-9-15)21-20-13-4-2-1-3-5-13/h1-12,25H,(H,22,23)(H2,19,26,27)

InChI Key

STYZLKCAWJUTQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NN=NC3=C(C=C(C=C3)S(=O)(=O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.